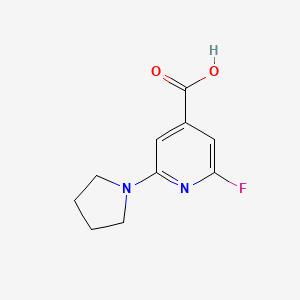

2-Fluoro-6-(pyrrolidin-1-yl)isonicotinic acid

Beschreibung

Eigenschaften

IUPAC Name |

2-fluoro-6-pyrrolidin-1-ylpyridine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11FN2O2/c11-8-5-7(10(14)15)6-9(12-8)13-3-1-2-4-13/h5-6H,1-4H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWAYZTJRTOUOEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=NC(=CC(=C2)C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601215254 | |

| Record name | 2-Fluoro-6-(1-pyrrolidinyl)-4-pyridinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601215254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1228665-96-0 | |

| Record name | 2-Fluoro-6-(1-pyrrolidinyl)-4-pyridinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1228665-96-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Fluoro-6-(1-pyrrolidinyl)-4-pyridinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601215254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Nucleophilic Aromatic Substitution (SNAr)

One common approach utilizes nucleophilic aromatic substitution on 2-fluoro-6-halogenated isonicotinic acid derivatives. The halogen (typically chlorine) at the 6-position is displaced by pyrrolidine under controlled conditions:

- Starting Material: 2-Fluoro-6-chloronicotinic acid or ester derivatives.

- Reagents: Pyrrolidine as the nucleophile.

- Conditions: Heating in polar aprotic solvents such as DMF or DMSO, sometimes with a base like triethylamine to facilitate substitution.

- Outcome: The chlorine at the 6-position is replaced by the pyrrolidin-1-yl group, yielding this compound or its ester, which can be hydrolyzed to the acid if needed.

This SNAr strategy is favored due to the electron-withdrawing effect of the fluorine and carboxyl groups, activating the pyridine ring toward nucleophilic attack at the 6-position.

Amidation and Subsequent Reduction Pathways

Another synthetic route involves the conversion of cyano or carboxylic acid precursors to the aminomethyl or amide functionalities, followed by cyclization or substitution to introduce the pyrrolidinyl group:

- Step 1: Starting from 2-fluoro-6-cyanoisonicotinic acid derivatives, catalytic hydrogenation (e.g., Pd/C or Raney Nickel) reduces the cyano group to the corresponding aminomethyl intermediate.

- Step 2: Amidation using coupling reagents such as benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP) introduces amide or protected amine groups.

- Step 3: Deprotection and nucleophilic substitution with pyrrolidine afford the target compound.

This approach allows for fine-tuning the substituents and can be adapted for analog synthesis.

Direct Amination via Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed Buchwald-Hartwig amination reactions have been reported for the installation of pyrrolidinyl groups on halogenated pyridine rings:

- Starting Material: 2-fluoro-6-halogenated isonicotinic acid derivatives.

- Catalyst: Pd(0) complexes with appropriate ligands.

- Amination: Pyrrolidine serves as the amine source.

- Advantages: High regioselectivity, mild conditions, and good yields.

Other Methods

- Cyclocondensation and Ring-Modification Reactions: Though less direct, some methods involve cyclocondensation with isonicotinic acid derivatives under microwave irradiation or other conditions to form fused heterocycles, which can be further modified to yield substituted pyridines including pyrrolidinyl derivatives.

Comparative Data Table of Key Synthetic Steps

| Step/Method | Starting Material | Key Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| SNAr substitution | 2-Fluoro-6-chloronicotinic acid | Pyrrolidine, DMF, heat, base | 70-90 | Direct displacement of Cl by pyrrolidine |

| Catalytic hydrogenation + amidation | 2-Fluoro-6-cyanoisonicotinic acid | Pd/C or Raney Ni, H2; PyBOP coupling | 60-85 | Stepwise conversion of cyano to amine then substitution |

| Pd-catalyzed Buchwald-Hartwig amination | 2-Fluoro-6-halogenated isonicotinic acid | Pd catalyst, ligands, pyrrolidine | 75-95 | Mild, selective amination |

| Cyclocondensation (indirect) | Isonicotinic acid derivatives | Microwave irradiation, acid catalysts | Variable | Used for fused heterocycle synthesis |

Detailed Research Findings

The SNAr method benefits from the electron-deficient nature of the pyridine ring enhanced by fluorine and carboxyl groups, facilitating nucleophilic attack by pyrrolidine at the 6-position with good regioselectivity and yield.

Hydrogenation of cyano groups to aminomethyl intermediates followed by amidation and substitution has been shown to be an efficient pathway to various aminomethyl-pyridines, including pyrrolidinyl derivatives, with the use of Pd/C or Raney Nickel catalysts providing reliable reduction.

Pd-catalyzed amination methods offer a modern, versatile approach, allowing milder conditions and broader substrate scope compared to classical SNAr, which is advantageous for sensitive functional groups.

The choice of protecting groups and coupling reagents (e.g., PyBOP) is critical for high yields and purity in amidation steps, especially when preparing intermediates for further functionalization.

Analyse Chemischer Reaktionen

Types of Reactions

2-Fluoro-6-(pyrrolidin-1-yl)isonicotinic acid can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, reduction can produce alcohols or aldehydes, and substitution can result in various substituted derivatives .

Wissenschaftliche Forschungsanwendungen

Chemistry

- Building Block for Synthesis : The compound serves as an essential intermediate in the synthesis of various biologically active molecules and pharmaceuticals. Its unique structure allows for modifications that can lead to derivatives with enhanced properties .

- Chemical Reactions : It can undergo nucleophilic substitutions, oxidation, and reduction reactions, making it versatile for further chemical transformations.

Biology

- Biological Interactions : Research indicates that this compound may interact with specific enzymes and receptors, potentially modulating biochemical pathways. This interaction could have implications in drug design targeting various diseases .

- Antimicrobial Properties : Preliminary studies suggest potential antimicrobial activity, which warrants further investigation into its efficacy against various pathogens.

Medicine

- Therapeutic Potential : The compound is being explored for its anti-inflammatory properties and other therapeutic applications. Its ability to modify protein interactions could lead to novel treatments for inflammatory diseases .

- Drug Development : As a scaffold for drug design, it may contribute to the development of new medications targeting neurological disorders or cancer due to its structural similarities with known pharmacophores .

Industry

- Material Science : Beyond biological applications, it is utilized in developing new materials and chemical processes, leveraging its unique chemical properties to enhance material performance .

Case Study 1: Antimicrobial Activity

In a study examining various derivatives of isonicotinic acid, researchers found that compounds similar to this compound exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The presence of the fluorine atom was noted to enhance this activity compared to non-fluorinated counterparts.

Case Study 2: Drug Design

A collaborative effort between chemists and biologists focused on modifying the structure of this compound to improve its binding affinity to specific receptors involved in neurodegenerative diseases. Initial results indicated promising binding characteristics that could lead to effective treatments.

Wirkmechanismus

The mechanism of action of 2-Fluoro-6-(pyrrolidin-1-yl)isonicotinic acid involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The pyrrolidine group can also contribute to the compound’s overall pharmacokinetic and pharmacodynamic properties .

Vergleich Mit ähnlichen Verbindungen

Key Features :

- The pyrrolidine moiety introduces steric bulk and basicity, which may influence solubility and binding interactions in biological systems .

- The carboxylic acid group enables salt formation or coordination chemistry, making it relevant for pharmaceutical or materials science applications .

Comparison with Structurally Similar Compounds

Structural Analogs and Their Properties

The following compounds share structural motifs with 2-fluoro-6-(pyrrolidin-1-yl)isonicotinic acid but differ in functional groups or substituents:

Metabolic and Reactivity Differences

- Fluorine Substitution: Unlike non-fluorinated isonicotinic acid, which undergoes hydroxylation at position 2 during microbial metabolism , the fluorine atom in this compound likely impedes this pathway, increasing its persistence in biological systems.

- Functional Group Impact: The nitrile analog (C₁₀H₁₀FN₃) is more lipophilic (logP ~1.8 estimated) compared to the carboxylic acid derivative (logP ~0.5), affecting membrane permeability . The methanol derivative (C₁₀H₁₃FN₂O) may undergo oxidation to a ketone or participate in esterification reactions, unlike the stable carboxylic acid group .

Biologische Aktivität

2-Fluoro-6-(pyrrolidin-1-yl)isonicotinic acid is a synthetic compound that belongs to the class of isonicotinic acids. Its unique structure, characterized by the presence of a fluorine atom and a pyrrolidine moiety, suggests potential biological activities that warrant investigation. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is . The compound features:

- A pyrrolidine ring , which may influence its interaction with biological targets.

- A fluorine substituent at the 2-position, potentially enhancing lipophilicity and biological activity.

The mechanism through which this compound exerts its biological effects involves several pathways:

- Interaction with Receptors : The pyrrolidine component can engage in hydrogen bonding and hydrophobic interactions with various receptors, potentially modulating their activity.

- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways, although detailed mechanisms require further elucidation.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties against several bacterial strains. In vitro studies have shown:

- Minimum Inhibitory Concentrations (MIC) : The compound demonstrated MIC values ranging from to against Gram-positive and Gram-negative bacteria.

Neuroprotective Effects

In neuropharmacological studies, this compound has shown promise in protecting neuronal cells from oxidative stress:

- Cell Viability Assays : Treatment with this compound improved cell viability in models of neurotoxicity induced by reactive oxygen species (ROS).

Anti-inflammatory Activity

The compound has been evaluated for its anti-inflammatory properties:

- Cytokine Production : It was found to reduce the production of pro-inflammatory cytokines in vitro, suggesting potential applications in inflammatory diseases.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | MIC: 5–20 µg/mL | |

| Neuroprotective | Increased cell viability | |

| Anti-inflammatory | Reduced cytokine production |

Case Study: Neuroprotection

A study conducted on SH-SY5Y neuronal cells demonstrated that treatment with this compound significantly mitigated cell death induced by amyloid-beta peptides. The compound was shown to inhibit apoptosis pathways by modulating BCL2 family proteins, highlighting its potential for treating neurodegenerative diseases.

Q & A

Q. How to address solubility limitations in aqueous systems for in vivo studies?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.